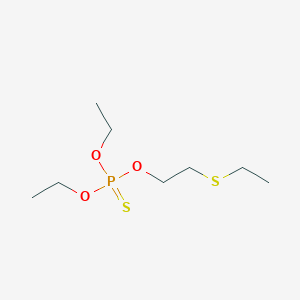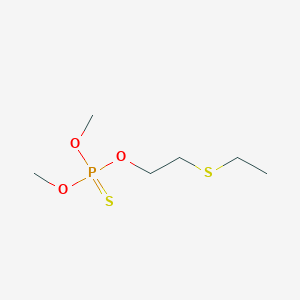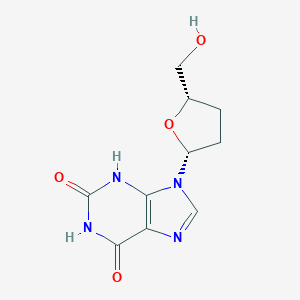
2',3'-Dideoxyxanthosine
Übersicht
Beschreibung
2’,3’-Dideoxyxanthosine is a chemical compound with the molecular formula C10H12N4O4. It is a type of nucleoside, which are key components of DNA and RNA. Nucleosides consist of a nitrogenous base attached to a sugar molecule .
Synthesis Analysis
The synthesis of 2’,3’-Dideoxyxanthosine and similar compounds involves radical deoxygenation of xanthate using environmentally friendly and low-cost reagents . The process includes the transformation of ribonucleosides into 2’,3’-dideoxynucleoside derivatives .Molecular Structure Analysis
The molecular structure of 2’,3’-Dideoxyxanthosine is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions on the ribose . This structure is significant in the Sanger method for DNA sequencing .Wissenschaftliche Forschungsanwendungen
Comparative Pharmacokinetics
- Pharmacokinetics of 2',3'-Dideoxynucleosides : Russell and Klunk (1989) compared the pharmacokinetics of 2',3'-dideoxyadenosine (ddA) and 2',3'-dideoxyinosine (ddI) in mice. They found that these compounds inhibit the HIV virus by blocking DNA elongation, as they compete with the natural substrate at the binding site of the viral reverse transcriptase and get incorporated into growing DNA chains (Russell & Klunk, 1989).
Enzymatic Termination of DNA
- DNA Chain Termination : Toji and Cohen (1969) demonstrated that the triphosphate of dideoxyadenosine inhibits DNA synthesis by purified E. coli DNA polymerase. It acts as a competitive inhibitor and terminates polydeoxynucleotide chains (Toji & Cohen, 1969).
DNA Sequencing
- DNA Sequencing Methodology : Sanger, Nicklen, and Coulson (1977) introduced a method for DNA sequencing using 2',3'-dideoxy and arabinonucleoside analogues of deoxynucleoside triphosphates, which act as chain-terminating inhibitors of DNA polymerase. This method is more rapid and accurate than previous methods (Sanger, Nicklen, & Coulson, 1977).
Synthesis and Biological Applications
- Synthesis of α-S-ddNTP's : Auer et al. (1989) discussed the synthesis of 2′,3′-dideoxynucleoside-5′-O-(α-thio)triphosphates (α-S-ddNTP's) and their application in DNA sequencing and as potential inhibitors of HIV-1 reverse transcriptase (Auer et al., 1989).
Inhibition of HIV
- Inhibition of HIV DNA Synthesis : Mitsuya et al. (1987) found that 2',3'-dideoxyadenosine and 2',3'-dideoxycytidine inhibit retroviral DNA synthesis and mRNA expression in T cells exposed to HIV. They effectively blocked reverse transcription from viral RNA to DNA and protected cells from viral infection in vitro (Mitsuya et al., 1987).
Eigenschaften
IUPAC Name |
9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c15-3-5-1-2-6(18-5)14-4-11-7-8(14)12-10(17)13-9(7)16/h4-6,15H,1-3H2,(H2,12,13,16,17)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCOZUSCDLLKIV-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C2NC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2NC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157420 | |
| Record name | 9-(2,3-Dideoxy-beta-D-glycero-pentofuranosyl)-9H-xanthosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dideoxyxanthosine | |
CAS RN |
132194-28-6 | |
| Record name | 9-(2,3-Dideoxy-beta-D-glycero-pentofuranosyl)-9H-xanthosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132194286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2,3-Dideoxy-beta-D-glycero-pentofuranosyl)-9H-xanthosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



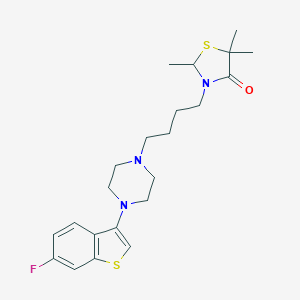
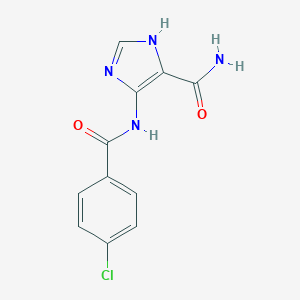
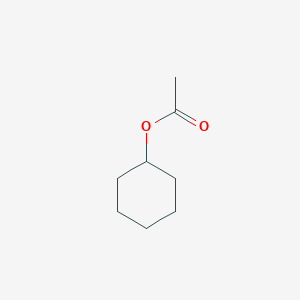

![N-[4-(Cyanomethyl)benzyl]acetamide](/img/structure/B165969.png)
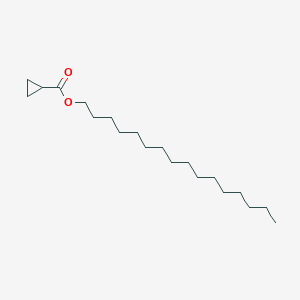
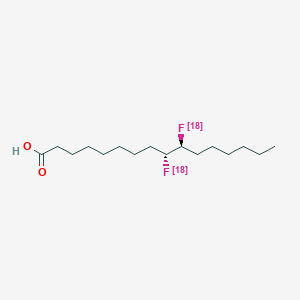
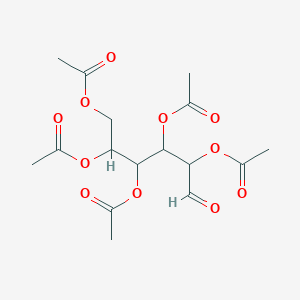
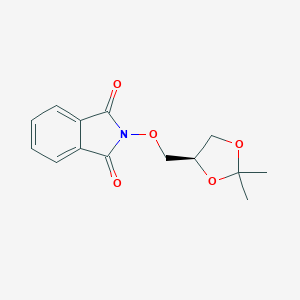
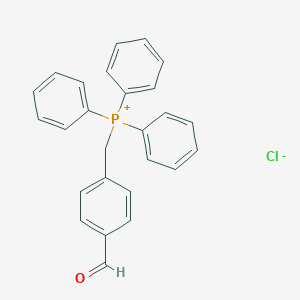

![(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B165993.png)
